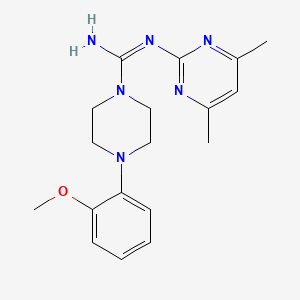methanone](/img/structure/B11048972.png)
[4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexyl](pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone is a complex organic compound with a unique structure that includes bromophenyl, dihydroxy, and pyridinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone typically involves multiple steps, starting with the preparation of the bromophenyl and pyridinyl precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the cyclohexyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, phenyl derivatives, and various substituted cyclohexyl compounds .
科学研究应用
Chemistry
In chemistry, 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological systems .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the development of advanced materials and catalysts. Its ability to undergo various chemical reactions makes it a valuable component in the production of high-performance materials .
作用机制
The mechanism of action of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 4-(4-Chlorophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone
- 4-(4-Fluorophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone
- 4-(4-Methylphenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone
Uniqueness
The uniqueness of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone lies in its bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .
属性
分子式 |
C28H24BrN3O3 |
|---|---|
分子量 |
530.4 g/mol |
IUPAC 名称 |
[4-(4-bromophenyl)-2,6-dihydroxy-2,6-dipyridin-2-ylcyclohexyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C28H24BrN3O3/c29-21-12-10-19(11-13-21)20-17-27(34,23-8-2-5-15-31-23)26(25(33)22-7-1-4-14-30-22)28(35,18-20)24-9-3-6-16-32-24/h1-16,20,26,34-35H,17-18H2 |
InChI 键 |
WCMYMURTCHSGSY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(C(C1(C2=CC=CC=N2)O)C(=O)C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B11048893.png)
![2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11048901.png)
![3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048903.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11048909.png)
![3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048910.png)
![3-(5-bromo-2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048918.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
![Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate](/img/structure/B11048929.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11048942.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)